

# Commercial availability and purchasing (2-Chloropyridin-4-yl)methanamine for research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Chloropyridin-4-yl)methanamine

Cat. No.: B121028

[Get Quote](#)

## Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the commercial availability and procurement of **(2-Chloropyridin-4-yl)methanamine** for research purposes. Detailed protocols for its application in biochemical and cell-based assays are also included to facilitate its use in drug discovery and development.

## Commercial Availability and Purchasing

**(2-Chloropyridin-4-yl)methanamine** is primarily available for research as its hydrochloride salt. It is recognized as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in extracellular matrix remodeling. Below is a summary of its availability from various suppliers.

Supplier	Product Name	CAS Number	Purity	Available Quantities
MedChemExpress (MCE)	(2-Chloropyridin-4-yl)methanamine hydrochloride	916210-98-5	>98% (HPLC)[1], 99.70%[2]	10 mM*1 mL, 100 mg[2][3]
Sigma-Aldrich	(2-Chloropyridin-4-yl)methanamine	144900-57-2	97%	100 mg, 250 mg, 1 g, 5 g
MOLNOVA	(2-Chloropyridin-4-yl)methanamine hydrochloride	916210-98-5	>98% (HPLC)[1]	100 mg, 200 mg, 500 mg, 1 g[1]
Caltag Medsystems	(2-Chloropyridin-4-yl)methanamine hydrochloride	916210-98-5	98%	Contact for details
Selleck Chemicals	(2-Chloropyridin-4-yl)methanamine hydrochloride	916210-98-5	>98%	Contact for details
Santa Cruz Biotechnology	(2-Chloropyridin-4-yl)methanamine hydrochloride	916210-98-5	Contact for details	Contact for details

## Biochemical Profile

**(2-Chloropyridin-4-yl)methanamine** hydrochloride is a selective LOXL2 inhibitor with an IC<sub>50</sub> of 126 nM.[1][3][4][5] It has been shown to be selective for LOXL2 over other amine oxidases such as LOX, MAO-A, MAO-B, and SSAO.[3] In a human whole blood LOXL2 assay, the IC<sub>50</sub> was determined to be 1.45 μM.[3]

## Experimental Protocols

Herein are detailed protocols for the application of **(2-Chloropyridin-4-yl)methanamine** in both biochemical and cell-based assays.

### Biochemical LOXL2 Inhibition Assay (Amplex® Red Method)

This protocol describes the determination of the inhibitory activity of **(2-Chloropyridin-4-yl)methanamine** against LOXL2 enzyme using a fluorometric assay.

**Principle:** The assay measures the hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) produced by the enzymatic activity of LOXL2. In the presence of horseradish peroxidase (HRP), H<sub>2</sub>O<sub>2</sub> reacts with Amplex® Red to produce the fluorescent compound resorufin, which can be quantified.

Materials:

- Recombinant human LOXL2 enzyme
- **(2-Chloropyridin-4-yl)methanamine** hydrochloride
- Amplex® Red reagent
- Horseradish peroxidase (HRP)
- Substrate (e.g., 1,5-diaminopentane or putrescine)
- Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare inhibitor dilutions: Prepare a serial dilution of **(2-Chloropyridin-4-yl)methanamine** hydrochloride in the assay buffer.

- Prepare reaction mixture: In the wells of the 96-well plate, add the recombinant LOXL2 enzyme and the different concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
- Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Prepare detection mixture: Prepare a solution containing the Amplex® Red reagent, HRP, and the substrate in the assay buffer.
- Initiate reaction: Add the detection mixture to all wells to start the enzymatic reaction.
- Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm in kinetic mode for at least 30 minutes at 37°C.
- Data analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations to determine the IC<sub>50</sub> value.

## Cell-Based Assays for Anticancer Activity

The following protocols are adapted from a study on cervical cancer cell lines (HeLa and SIHA) and can be modified for other cancer cell types.

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **(2-Chloropyridin-4-yl)methanamine** hydrochloride for 48-72 hours.
- Add a cell viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control.
- Calculate the IC<sub>50</sub> value for cell growth inhibition.

#### Procedure:

- Grow cells to a confluent monolayer in a 6-well plate.
- Create a "scratch" or wound in the monolayer with a sterile pipette tip.
- Wash with PBS to remove detached cells and add fresh media containing different concentrations of the inhibitor.
- Image the wound at 0 hours and after 24-48 hours.
- Measure the wound closure area to quantify cell migration.

#### Procedure:

- Coat the upper chamber of a Transwell insert with Matrigel.
- Seed cells in serum-free media in the upper chamber.
- Add media containing a chemoattractant (e.g., FBS) and the inhibitor to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-invading cells from the top of the insert.
- Fix and stain the invading cells on the bottom of the insert.
- Count the number of invading cells under a microscope.

## In Vivo Antitumor Activity in a Xenograft Model

#### Procedure:

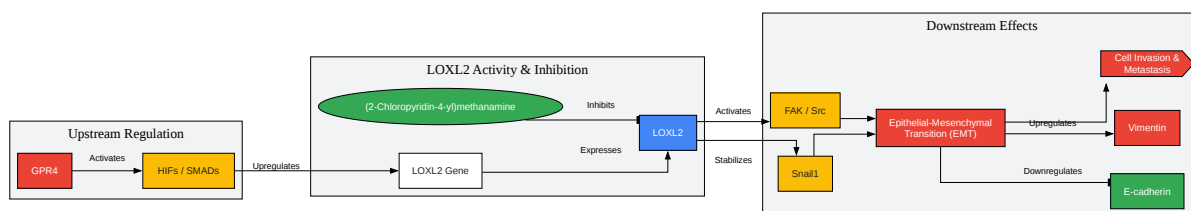
- Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice).
- Once tumors reach a palpable size, randomize the mice into control and treatment groups.
- Prepare a formulation of **(2-Chloropyridin-4-yl)methanamine** hydrochloride for intraperitoneal injection. A study in cervical cancer xenografts used a dose of 10 mg/kg

administered every two days.

- Monitor tumor growth by measuring tumor volume with calipers regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

## Visualizations

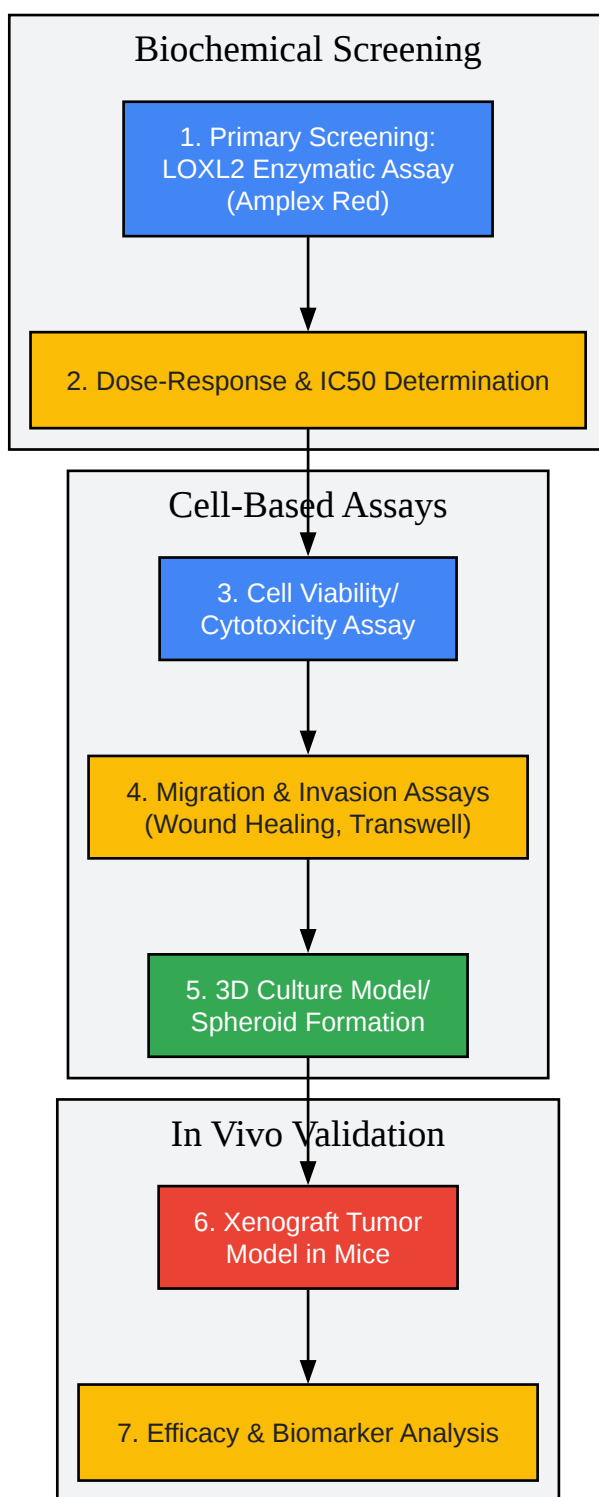
### Signaling Pathway of LOXL2 Inhibition



[Click to download full resolution via product page](#)

Caption: LOXL2 signaling pathway and its inhibition.

### Experimental Workflow for Inhibitor Screening



[Click to download full resolution via product page](#)

Caption: Workflow for screening LOXL2 inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MCF-7 Cells Expressing Nuclear Associated Lysyl Oxidase-like 2 (LOXL2) Exhibit an Epithelial-to-Mesenchymal Transition (EMT) Phenotype and Are Highly Invasive in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of LOXL2 in tumor progression, immune response and cellular senescence: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and purchasing (2-Chloropyridin-4-yl)methanamine for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121028#commercial-availability-and-purchasing-2-chloropyridin-4-yl-methanamine-for-research]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)